N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine
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Overview
Description
N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine is a chemical compound with the molecular formula C13H7F3N4O6 and a molecular weight of 372.219 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a picryl group attached to a toluidine backbone. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine typically involves the nitration of alpha,alpha,alpha-trifluoro-M-toluidine with picric acid under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at a temperature range of 0-5°C to ensure the selective nitration of the toluidine ring. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can convert the nitro groups to amino groups.
Scientific Research Applications
N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The picryl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
N-Picryl-alpha,alpha,alpha-trifluoro-M-toluidine can be compared with similar compounds such as:
N-Picryl-alpha,alpha,alpha-trifluoro-p-toluidine: Similar structure but with the picryl group attached to the para position of the toluidine ring.
N-Picryl-alpha,alpha,alpha-trifluoro-o-toluidine: Similar structure but with the picryl group attached to the ortho position of the toluidine ring.
N-Picryl-alpha,alpha,alpha-trifluoro-aniline: Lacks the methyl group on the toluidine ring, resulting in different chemical and biological properties.
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs.
Properties
CAS No. |
51859-13-3 |
---|---|
Molecular Formula |
C13H7F3N4O6 |
Molecular Weight |
372.21 g/mol |
IUPAC Name |
2,4,6-trinitro-N-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H7F3N4O6/c14-13(15,16)7-2-1-3-8(4-7)17-12-10(19(23)24)5-9(18(21)22)6-11(12)20(25)26/h1-6,17H |
InChI Key |
MJGBRCNTJMOLMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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